molecular formula C24H23Cl2N3S B10876815 N-(2,4-dichlorophenyl)-4-(diphenylmethyl)piperazine-1-carbothioamide

N-(2,4-dichlorophenyl)-4-(diphenylmethyl)piperazine-1-carbothioamide

Cat. No.: B10876815
M. Wt: 456.4 g/mol
InChI Key: FXIIXXNJUTYHLJ-UHFFFAOYSA-N
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Description

4-BENZHYDRYL-N-(2,4-DICHLOROPHENYL)TETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE is a synthetic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a benzhydryl group, a dichlorophenyl group, and a tetrahydropyrazinecarbothioamide moiety, which contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BENZHYDRYL-N-(2,4-DICHLOROPHENYL)TETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE typically involves the reaction of benzhydryl chloride with a suitable tetrahydropyrazine derivative in the presence of a base such as anhydrous potassium carbonate. The reaction is carried out in a solvent like dimethyl formamide and heated to around 80°C for several hours to ensure completion .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring the purity of reagents, and implementing efficient purification techniques to obtain the desired product on a larger scale.

Chemical Reactions Analysis

Types of Reactions

4-BENZHYDRYL-N-(2,4-DICHLOROPHENYL)TETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and specific catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-BENZHYDRYL-N-(2,4-DICHLOROPHENYL)TETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets and pathways. For instance, in cancer research, the compound has been shown to induce cytotoxicity in cancer cells by interfering with cellular processes such as DNA replication and cell division . The exact molecular targets and pathways may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-BENZHYDRYL-N-(2,4-DICHLOROPHENYL)TETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE stands out due to its specific combination of functional groups, which confer unique chemical and biological properties

Properties

Molecular Formula

C24H23Cl2N3S

Molecular Weight

456.4 g/mol

IUPAC Name

4-benzhydryl-N-(2,4-dichlorophenyl)piperazine-1-carbothioamide

InChI

InChI=1S/C24H23Cl2N3S/c25-20-11-12-22(21(26)17-20)27-24(30)29-15-13-28(14-16-29)23(18-7-3-1-4-8-18)19-9-5-2-6-10-19/h1-12,17,23H,13-16H2,(H,27,30)

InChI Key

FXIIXXNJUTYHLJ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=S)NC4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

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